molecular formula C28H27N5S B2686351 N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide CAS No. 381697-17-2

N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide

Cat. No. B2686351
M. Wt: 465.62
InChI Key: FKXZVIBYTWUDDF-UHFFFAOYSA-N
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Description

N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide is a useful research compound. Its molecular formula is C28H27N5S and its molecular weight is 465.62. The purity is usually 95%.
BenchChem offers high-quality N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives demonstrates a broad interest in pyrazole carbothioamides. These compounds are synthesized through cyclization reactions and confirmed by elemental analysis, 1H NMR, and X-ray diffraction, indicating a strong foundation in synthetic organic chemistry and structural chemistry. The synthesis process not only allows for the creation of various derivatives but also facilitates the exploration of their biological activities (Pitucha et al., 2010).

Antimicrobial Activities

Several studies have focused on the bactericidal activities of pyrazole-1-carbothioamide derivatives, showing significant potential in addressing bacterial infections. For instance, novel pyrazole derivatives have been synthesized and demonstrated certain bactericidal activities against E. coli and P. vulgaris, highlighting their potential application in developing new antimicrobial agents (Xin et al., 2006). This area of research is crucial for discovering new drugs to combat resistant bacterial strains.

Antidepressant and Neuroprotective Effects

The exploration of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides for their antidepressant and neuroprotective screening presents another interesting application. Such compounds show potential in reducing immobility time in forced swimming and tail suspension tests, indicating their possible use in developing new treatments for depression (Mathew et al., 2014).

Anticancer Activities

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and their evaluation as anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines demonstrate the potential of pyrazole derivatives in cancer therapy. Compounds with specific structural features show promising IC50 values, indicating their efficacy in inhibiting cancer cell growth (Gomha et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have also been investigated for their application in corrosion inhibition, specifically for mild steel in acidic solutions. The study of pyranopyrazole derivatives reveals their efficacy in preventing corrosion, highlighting their potential use in industrial applications to protect metals from acidic corrosion (Yadav et al., 2016).

properties

IUPAC Name

N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5S/c1-19-9-13-21(14-10-19)25-17-26(33(30-25)28(34)29-3)24-18-32(23-7-5-4-6-8-23)31-27(24)22-15-11-20(2)12-16-22/h4-16,18,26H,17H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXZVIBYTWUDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide

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